molecular formula C24H26N2O5S B411430 2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide

2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide

Cat. No.: B411430
M. Wt: 454.5g/mol
InChI Key: MMCNRIKMWJVEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes ethoxy, methylphenyl, sulfonyl, anilino, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the anilino group: This involves the reaction of 4-ethoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions to form 4-ethoxy[(4-methylphenyl)sulfonyl]aniline.

    Acetylation: The intermediate is then reacted with 3-methoxyphenylacetyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide
  • 2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)-N-propylacetamide

Uniqueness

2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5g/mol

IUPAC Name

2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C24H26N2O5S/c1-4-31-21-12-10-20(11-13-21)26(32(28,29)23-14-8-18(2)9-15-23)17-24(27)25-19-6-5-7-22(16-19)30-3/h5-16H,4,17H2,1-3H3,(H,25,27)

InChI Key

MMCNRIKMWJVEBT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.